1-(2-Isopropylpyridin-3-yl)ethanone
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Overview
Description
1-(2-Isopropylpyridin-3-yl)ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an isopropyl group at the second position and an ethanone group at the first position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropylpyridin-3-yl)ethanone typically involves the alkylation of 2-isopropylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 2-isopropylpyridine is reacted with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isopropylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
1-(2-Isopropylpyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(2-Pyridinyl)ethanone: Similar structure but lacks the isopropyl group.
2-Acetylpyridine: Another pyridine derivative with an acetyl group at the second position.
1-(Thiophen-3-yl)ethanone: Contains a thiophene ring instead of a pyridine ring.
Uniqueness: 1-(2-Isopropylpyridin-3-yl)ethanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and modify its physicochemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(2)10-9(8(3)12)5-4-6-11-10/h4-7H,1-3H3 |
InChI Key |
YGLVOSYAVUXRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)C(=O)C |
Origin of Product |
United States |
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